molecular formula C5H7NO B069187 (R)-Tetrahydrofuran-2-carbonitrile CAS No. 164472-78-0

(R)-Tetrahydrofuran-2-carbonitrile

Cat. No.: B069187
CAS No.: 164472-78-0
M. Wt: 97.12 g/mol
InChI Key: RZZIKHSWRWWPAN-RXMQYKEDSA-N
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Description

(R)-Tetrahydrofuran-2-carbonitrile is a high-value, enantiopure chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a tetrahydrofuran ring, a prevalent scaffold in bioactive molecules, functionalized with a nitrile group at the chiral 2-position. The nitrile moiety serves as a versatile synthetic handle, readily undergoing transformations to carboxylic acids, amides, amines, and tetrazoles, enabling the strategic diversification of molecular structures. Its primary research value lies in its application as a key chiral synthon for the asymmetric synthesis of complex molecules, including nucleoside analogues, peptidomimetics, and other pharmacologically active compounds where the stereochemistry is critical for biological activity. The (R)-enantiomer provides researchers with a stereochemically defined starting material to introduce chirality early in synthetic routes, thereby controlling the three-dimensional architecture of target molecules. Its mechanism of action in research contexts is not as a direct therapeutic agent but as a fundamental component that influences the stereochemical outcome of synthetic sequences, enabling the study of structure-activity relationships (SAR) and the development of novel, stereoselective methodologies. This makes it an indispensable tool for chemists working in drug discovery, agrochemical development, and materials science, where precise control over molecular chirality is paramount.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-oxolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZIKHSWRWWPAN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164472-78-0
Record name (R)-Tetrahydrofuran-2-carbonitrile
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**synthetic Methodologies for R Tetrahydrofuran 2 Carbonitrile and Its Derivatives**

Chemoenzymatic Synthesis Approaches for Enantiopure Tetrahydrofuran (B95107) Derivatives

Chemoenzymatic synthesis combines the selectivity of biological catalysts with traditional chemical reactions to create efficient and stereoselective routes to complex molecules. Over the last few decades, biocatalysis has gained significant interest due to its potential for high efficiency, high yields, and environmentally friendly processes for producing pharmacologically relevant compounds. nih.gov Enzymes, being inherently chiral, are particularly well-suited for differentiating between enantiomers or creating a single enantiomer from a prochiral substrate.

One prominent chemoenzymatic strategy for accessing enantiopure tetrahydrofuran derivatives is the enantioselective hydrolysis of racemic esters. researchgate.net In this approach, a lipase (B570770) or esterase enzyme selectively catalyzes the hydrolysis of one enantiomer of a racemic ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This kinetic resolution allows for the separation of the two enantiomers.

For the synthesis of (R)-tetrahydrofuran-2-carboxylic acid, a direct precursor to (R)-tetrahydrofuran-2-carbonitrile, a racemic mixture of tetrahydrofuran-2-carboxylic acid ester can be subjected to enzymatic hydrolysis. The enzyme will preferentially hydrolyze the (S)-ester, leaving the desired (R)-ester untouched. Subsequent chemical hydrolysis of the enriched (R)-ester yields the target (R)-tetrahydrofuran-2-carboxylic acid. This acid can then be converted to the nitrile through standard chemical methods, such as dehydration of the corresponding primary amide. Lithium cations have been observed to accelerate the hydrolysis of esters in water/tetrahydrofuran solvent systems. nih.gov

Starting MaterialCatalyst/EnzymeProduct of Enzymatic StepFinal Product after Chemical Steps
rac-Methyl tetrahydrofuran-2-carboxylateLipase (e.g., from Candida antarctica)(R)-Methyl tetrahydrofuran-2-carboxylate & (S)-Tetrahydrofuran-2-carboxylic acidThis compound
rac-Ethyl tetrahydrofuran-2-carboxylateEsterase (e.g., from porcine liver)(R)-Ethyl tetrahydrofuran-2-carboxylate & (S)-Tetrahydrofuran-2-carboxylic acidThis compound

This table represents a generalized chemoenzymatic process.

Beyond kinetic resolution, biocatalytic methods can be used to construct the chiral tetrahydrofuran ring itself. nih.gov This can involve various enzyme-catalyzed reactions, such as asymmetric reductions, oxidations, or epoxidations, to create key chiral intermediates. nih.gov

For instance, a biocatalytic asymmetric reduction of a γ-keto ester using a ketoreductase enzyme can produce a chiral γ-hydroxy ester. This intermediate possesses the necessary stereocenter for subsequent acid-catalyzed intramolecular cyclization to the corresponding chiral γ-lactone, a close relative of the tetrahydrofuran ring. Further chemical modifications can then convert the lactone to the desired tetrahydrofuran derivative. Another approach involves the biocatalytic epoxidation of unsaturated alcohols, which can then undergo intramolecular cyclization. nih.gov

These biocatalytic routes are prized for their high enantioselectivity and operation under mild reaction conditions, aligning with the principles of green chemistry. nih.gov

Asymmetric and Stereoselective Chemical Synthesis Routes

Traditional organic synthesis offers a powerful toolkit for constructing chiral molecules. For this compound, asymmetric and stereoselective chemical methods, particularly those involving ring formation, are of great importance.

The formation of the tetrahydrofuran ring is often achieved through intramolecular cyclization, where a linear molecule containing a hydroxyl group attacks an electrophilic carbon to form the cyclic ether. chemistryviews.orgdntb.gov.ua The key to an asymmetric synthesis is to ensure this cyclization occurs in a way that selectively produces the desired (R)-enantiomer.

A general strategy for synthesizing 2-substituted tetrahydrofuran-3-carbonitriles has been reported, providing a basis for related syntheses. ista.ac.at

Intramolecular nucleophilic substitution reactions are a cornerstone of tetrahydrofuran synthesis. nih.gov These reactions typically involve a hydroxyl group acting as an internal nucleophile, attacking a carbon atom bearing a leaving group.

S_N2 Pathway : In the S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism, the reaction occurs in a single, concerted step. masterorganicchemistry.commasterorganicchemistry.com The hydroxyl group attacks the carbon from the side opposite to the leaving group (backside attack), resulting in an inversion of stereochemistry at the electrophilic carbon. nih.govmasterorganicchemistry.com To synthesize this compound via this pathway, one would typically start with a chiral precursor where the stereochemistry of the reacting centers is pre-defined to yield the (R)-product upon cyclization. For example, cyclization of a chiral (S)-4,5-dihydroxyvaleronitrile derivative, where the C5 hydroxyl is converted to a good leaving group (like a tosylate or halide), would proceed via an S_N2 mechanism. The C4 hydroxyl would attack the C5 carbon, leading to the formation of the (R)-tetrahydrofuran ring.

S_N1 Pathway : The S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com The rate-determining step is the departure of the leaving group to form this planar carbocation. masterorganicchemistry.com The nucleophilic hydroxyl group can then attack the carbocation from either face. Without a chiral influence, this would lead to a racemic mixture. To achieve stereoselectivity, chiral auxiliaries or catalysts are often employed to direct the attack of the nucleophile to one face of the carbocation.

PathwayKey FeatureStereochemical OutcomeStarting Material Requirement for (R)-isomer
S_N2 Concerted backside attackInversion of configurationChiral precursor with defined stereocenter
S_N1 Carbocation intermediateRacemization (without chiral control)Chiral auxiliary or catalyst needed for selectivity

An elegant and less common approach to substituted tetrahydrofurans involves the rearrangement of larger ring systems. Lewis acid-mediated ring contraction strategies have been developed for the synthesis of 2,3,4-trisubstituted tetrahydrofurans from 4,5-dihydro-1,3-dioxepin (B15441089) precursors. nih.gov In these reactions, a Lewis acid, such as (iPrO)₂TiCl₂, coordinates to an oxygen atom in the larger ring, initiating a cascade of bond migrations that results in the contraction to a more stable five-membered tetrahydrofuran ring. nih.gov The stereochemical outcome of these rearrangements can be highly dependent on the choice of Lewis acid and the substitution pattern of the starting material, often proceeding through chelation-controlled transition states. nih.gov While not a direct synthesis of the parent this compound, this strategy highlights the sophisticated methods available for creating highly substituted and stereochemically complex tetrahydrofuran cores. For instance, a Prins cyclization followed by a pinacol (B44631) rearrangement, mediated by a Lewis acid like SnCl₄, can transform acyclic precursors into functionalized tetrahydrofurans. nih.gov

Catalytic Hydrogenation and Oxidation Methods for Tetrahydrofuran Ring Formation

Catalytic hydrogenation and oxidation represent fundamental approaches to the synthesis of the tetrahydrofuran ring system. Hydrogenation typically involves the reduction of furan (B31954) or its derivatives, while oxidation methods often rely on the cyclization of unsaturated precursors.

Catalytic Hydrogenation: The catalytic hydrogenation of furan is a direct and widely used industrial method for producing tetrahydrofuran. youtube.comyoutube.com This process involves the saturation of the two double bonds in the furan ring. Various metal catalysts are effective for this transformation, with catalyst choice influencing reaction conditions and efficiency.

Sponge nickel catalysts, such as Raney® nickel, have been historically employed for the hydrogenation of furan. google.comorgsyn.org Recent advancements include the use of sponge nickel catalysts promoted with other metals, like iron and chromium, to enhance performance. google.com Palladium and platinum catalysts are also highly effective. orgsyn.org For instance, palladous oxide-palladium black can catalyze the reduction of furan smoothly under relatively mild hydrogen pressures. orgsyn.org

Table 1: Selected Catalysts for the Hydrogenation of Furan to Tetrahydrofuran

Catalyst System Precursor Key Features
Sponge Nickel (Raney® Ni) Furan Widely used, can be performed in solvents like butyl alcohol. orgsyn.org
Fe/Cr-promoted Sponge Nickel Furan and derivatives Offers potential for improved commercial viability. google.com
Palladous Oxide-Palladium Black Furan Effective at low hydrogen pressures (e.g., 3-7 atm); reaction is exothermic. orgsyn.org

Catalytic Oxidation: Oxidative methods provide an alternative route to the tetrahydrofuran skeleton, often by cyclizing acyclic precursors. The oxidative cyclization of 1,5-dienes to form substituted tetrahydrofurans is a powerful strategy. nih.govnih.gov While stoichiometric oxidants like permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) have been used, catalytic versions are more desirable. nih.gov Ruthenium tetroxide (RuO₄), used in catalytic amounts with a co-oxidant, can effect complex cyclizations, generating multiple stereocenters in a single step. nih.govnih.gov

Another important oxidative process is the conversion of tetrahydrofuran itself into other valuable compounds, such as γ-butyrolactone. This transformation involves the selective oxidation of the C-H bond at the α-position to the ether oxygen. magtech.com.cnresearchgate.net This can be achieved using molecular oxygen or hydrogen peroxide in the presence of various transition metal catalysts. magtech.com.cnresearchgate.net For example, iridium complexes like IrCl(CO)(PPh₃)₂ can catalyze the aerobic oxidation of THF to γ-butyrolactone. rsc.org

Multicomponent Coupling Reactions for Tetrahydrofuran Annulations

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly convergent and efficient pathway to complex molecules, including substituted tetrahydrofurans. These strategies enable the rapid construction of the THF ring with multiple points of diversity.

A notable example is the three-component coupling strategy for the stereocontrolled synthesis of 2,3,5-trisubstituted tetrahydrofurans. nih.gov This approach utilizes a chiral, non-racemic allylsilane, generated in situ from the allylboration of an initial aldehyde. This intermediate is then coupled with a second aldehyde or ketone under Lewis acid catalysis to furnish the tetrahydrofuran product with excellent diastereoselectivity. nih.gov The stereochemical outcome at the C2 and C5 positions can be controlled by selecting non-chelating or chelating conditions for the coupling step. nih.gov

The combination of photoredox catalysis with transition metal catalysis (metallaphotoredox) has emerged as a powerful platform for MCRs under mild conditions. rsc.org These methods allow for the construction of C-C and C-X bonds simultaneously, avoiding harsh reagents and high temperatures, and can be applied to assemble complex chiral structures. rsc.org Such strategies hold potential for the development of novel annulation reactions to form the tetrahydrofuran ring.

Palladium-Catalyzed Methods for Substituted Tetrahydrofurans

Palladium catalysis is a cornerstone of modern synthetic chemistry, and numerous methods have been developed for the construction of substituted tetrahydrofurans. These reactions often proceed with high stereoselectivity and functional group tolerance.

One prominent method involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. nih.govnih.gov This transformation provides a stereoselective route to trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereomeric ratios. The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl bromide, followed by coordination to the alcohol, cyclization via alkene insertion, and reductive elimination to release the product and regenerate the catalyst. nih.gov

Another approach is the palladium(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes with aldehydes. acs.org This reaction efficiently produces 2,5-cis disubstituted tetrahydrofuran derivatives. The reaction is particularly effective with electron-poor aldehydes, suggesting a mechanism that may involve an initial aldol-type reaction. acs.org

More recently, a palladium-catalyzed heteroannulation of 2-bromoallyl alcohols and 1,3-dienes has been reported. chemrxiv.org This method, enabled by urea (B33335) ligands, generates a wide range of polysubstituted tetrahydrofuran rings, which are valuable synthetic intermediates and core scaffolds in many natural products. chemrxiv.org

Table 2: Examples of Palladium-Catalyzed Tetrahydrofuran Syntheses

Reaction Type Substrates Catalyst System Key Feature
Intramolecular Cyclization γ-Hydroxy terminal alkenes + Aryl/Vinyl bromides Pd(OAc)₂ / Phosphine ligand Forms trans-2,5- and trans-2,3-disubstituted THFs with high diastereoselectivity (>20:1 dr). nih.govnih.gov
[3+2] Cycloaddition Vinylcyclopropanes + Aldehydes Pd₂(dba)₃ / P(o-tol)₃ Affords 2,5-cis disubstituted THFs; effective with low catalyst loadings (0.5 mol%). acs.org

Nickel-Catalyzed C(sp³)-H Functionalization of Oxacycles

Directly functionalizing the inert C(sp³)–H bonds of a pre-existing tetrahydrofuran ring is a highly attractive and atom-economical strategy for synthesizing substituted derivatives. Nickel catalysis has emerged as a powerful tool for this purpose, enabling the formation of C-C bonds at positions that are otherwise difficult to activate.

A significant breakthrough is the enantioselective C(sp³)–H functionalization of undirected oxacycles using a dual photo-HAT/nickel catalysis system. organic-chemistry.orgnih.gov This method transforms simple, abundant hydrocarbon feedstocks like tetrahydrofuran into valuable, enantiomerically enriched products. The protocol employs a chiral PHOX–nickel catalyst in combination with a diaryl ketone photocatalyst under mild conditions. organic-chemistry.org It can couple various oxacycles with a broad range of (hetero)aryl and alkenyl bromides, demonstrating good functional group compatibility and high enantioselectivity. organic-chemistry.orgnih.gov Mechanistic studies suggest the reaction proceeds through a hydrogen atom transfer (HAT) process to generate an alkyl radical from the oxacycle, which then engages with the nickel catalyst in the cross-coupling cycle. nih.gov

Thermal redox functionalization of C(sp³)–H bonds has also been achieved with nickel catalysis. nih.gov This approach uses an economical combination of zinc as a reductant and di-tert-butyl peroxide (DTBP) as an oxidant to forge C(sp³)–C bonds with organohalides. nih.gov

Table 3: Nickel-Catalyzed C(sp³)-H Functionalization of Tetrahydrofuran

Catalytic System Coupling Partner Key Features
Photo-HAT/Nickel Dual Catalysis (Chiral PHOX-Ni catalyst + Photocatalyst) (Hetero)aryl and Alkenyl Bromides Enantioselective functionalization of undirected C-H bonds; mild conditions; broad substrate scope. organic-chemistry.orgnih.govacs.org

Stereoselective Alkylation Strategies

Stereoselective alkylation is a fundamental method for installing substituents onto a molecular scaffold with control over the resulting stereochemistry. In the context of tetrahydrofuran derivatives, this can involve the alkylation of an enolate or other nucleophilic species derived from a functionalized THF precursor.

While classical α-alkylation of carbonyl derivatives of tetrahydrofuran (e.g., γ-butyrolactone) is a common strategy, modern methods focus on more direct and versatile approaches. The nickel-catalyzed C(sp³)–H functionalization methods described previously represent a modern form of direct "alkylation" or "arylation," where a C-H bond is directly converted into a C-C bond. organic-chemistry.orgnih.govacs.org The enantioselectivity of these reactions is controlled by the chiral ligand on the nickel catalyst, which dictates the stereochemical outcome of the C-C bond formation. acs.org

Another powerful strategy involves the stereoselective synthesis of the THF ring in a manner that incorporates the desired alkyl substituent from the outset. For example, a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides efficient access to 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org The products of this reaction can be further transformed, providing a versatile entry point to complex chiral molecules. chemistryviews.org

Optical Resolution Techniques for Accessing this compound

When a racemic mixture of a chiral compound is produced, optical resolution is required to separate the two enantiomers. For a compound like tetrahydrofuran-2-carbonitrile, which contains a stereocenter at the C2 position, classical resolution techniques remain a viable and industrially important method for obtaining the desired single enantiomer.

Diastereomeric Salt Formation

Optical resolution via diastereomeric salt formation is a classical and widely employed technique for separating enantiomers of acidic or basic compounds on both laboratory and industrial scales. nii.ac.jpresearchgate.net The principle of this method relies on the reaction of a racemic mixture with a single, pure enantiomer of a second chiral compound, known as the resolving agent.

The process involves the following steps:

Salt Formation: A racemic mixture (containing both R and S enantiomers) is treated with an enantiomerically pure resolving agent. If the target racemate is an acid, a chiral base is used as the resolving agent, and vice versa. This reaction forms a pair of diastereomeric salts (e.g., R-acid/R-base and S-acid/R-base).

Separation: Diastereomers, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. bme.hu By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. nii.ac.jp

Decomposition: The separated, pure diastereomeric salt is then treated with an achiral acid or base to break the salt linkage, liberating the desired pure enantiomer of the target compound and the resolving agent, which can often be recovered and reused.

The success of a resolution by this method is highly dependent on the choice of resolving agent and the crystallization solvent. nii.ac.jpbme.hu For a carboxylic acid derivative that could be obtained from the hydrolysis of this compound, chiral amines such as (1R,2S)-(-)-2-amino-1,2-diphenylethanol or other amino alcohols are commonly used as resolving agents. researchgate.netunchainedlabs.com The efficiency of the separation can be optimized by screening various resolving agents and solvent systems to find conditions that maximize the solubility difference between the two diastereomeric salts. unchainedlabs.com

Preparative Chromatographic Resolution of Enantiomers

The isolation of enantiomerically pure this compound and its derivatives is crucial for various applications, particularly in the synthesis of chiral pharmaceuticals and agrochemicals. Preparative chromatographic resolution stands as a powerful technique to separate racemic mixtures of these compounds, offering a direct route to obtain the desired enantiomers with high purity. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system.

The success of preparative chromatographic resolution hinges on the selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions, including the mobile phase composition, flow rate, and temperature. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the separation of a broad range of chiral compounds and have shown potential for the resolution of tetrahydrofuran derivatives.

While specific preparative chromatographic data for this compound is not extensively documented in publicly available literature, analytical scale separations of related tetrahydrofuran derivatives provide valuable insights into the potential methodologies. The principles of these analytical separations can often be scaled up for preparative purposes. For instance, a study on the enantioselective synthesis of 2-alkylidenetetrahydrofurans developed a gas chromatography (GC) method for the analysis of the synthesized compounds, which included data on retention times for the separated enantiomers on a chiral column. researchgate.net Although this study focused on analytical-scale GC, the conditions can serve as a starting point for developing a preparative GC or HPLC method.

The development of a successful preparative separation typically involves an initial screening of various chiral stationary phases and mobile phase systems at an analytical scale. researchgate.net Once a suitable system is identified, demonstrating baseline separation of the enantiomers, the method is then scaled up to a preparative column with a larger diameter and particle size to handle higher sample loads.

Table 1: Illustrative Analytical Chromatographic Data for Chiral Separation of Tetrahydrofuran Derivatives

The following table, adapted from a study on the enzymatic kinetic resolution of 2-alkylidenetetrahydrofurans, demonstrates the type of data obtained from chiral gas chromatography analysis. While not specific to this compound, it provides a template for the expected parameters in a chiral separation.

Substrate (Ester)Chiral ColumnTemperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2
Ethyl 2-(dihydrofuran-2-ylidene)acetateColumn A1407.611.2

This table is a representative example based on data for related compounds and is intended to illustrate the type of information generated during chiral chromatographic analysis. researchgate.net The specific column type ("Column A") and the exact identity of the enantiomers corresponding to each retention time were detailed in the original study.

The successful preparative resolution of racemic tetrahydrofuran-2-carbonitrile would yield both the (R) and (S) enantiomers. The purity of the collected fractions is typically assessed by re-injecting a small aliquot onto an analytical chiral column.

**reactivity and Mechanistic Investigations of R Tetrahydrofuran 2 Carbonitrile**

Intrinsic Reactivity of the Nitrile Functionality

The electron-withdrawing nature of the nitrile group, coupled with the influence of the adjacent chiral center, governs its participation in a variety of chemical transformations. This compound is a valuable intermediate in organic synthesis due to its capacity to undergo reactions like nucleophilic additions and cycloadditions, facilitating the construction of complex molecular architectures. chemimpex.com

The carbon atom of the nitrile group in (R)-Tetrahydrofuran-2-carbonitrile is electrophilic and, therefore, susceptible to attack by nucleophiles. This fundamental reaction proceeds through the formation of an intermediate imine anion, which can be subsequently protonated or further transformed. A range of nucleophiles, including organometallic reagents and reducing agents, can participate in these additions.

One of the most significant applications of nucleophilic addition to nitriles is the formation of ketones. The addition of a Grignard reagent or an organolithium species to the nitrile results in the formation of an imine salt intermediate. Subsequent hydrolysis of this intermediate furnishes a ketone, thereby creating a new carbon-carbon bond.

Another important transformation is the reduction of the nitrile group to a primary amine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds via the addition of hydride ions to the nitrile carbon.

The hydrolysis of the nitrile group, typically under acidic or basic conditions, provides another avenue for functional group transformation. This reaction initially yields a primary amide, which can then be further hydrolyzed to a carboxylic acid.

Table 1: Illustrative Nucleophilic Addition Reactions of this compound

ReagentProductTransformation
Grignard Reagent (R'-MgX) followed by H3O+(R)-1-(tetrahydrofuran-2-yl)alkan-1-oneKetone Synthesis
Lithium Aluminum Hydride (LiAlH4) followed by H2O((R)-tetrahydrofuran-2-yl)methanaminePrimary Amine Synthesis
H3O+, heat(R)-Tetrahydrofuran-2-carboxylic acidCarboxylic Acid Synthesis

This table presents illustrative examples of nucleophilic addition reactions based on the general reactivity of nitriles.

The nitrile group of this compound can also participate in cycloaddition reactions, a powerful class of reactions for the construction of heterocyclic rings. A notable example is the [3+2] cycloaddition with nitrile oxides, which are typically generated in situ. This reaction leads to the formation of 1,2,4-oxadiazole (B8745197) derivatives. The stereochemistry of the chiral tetrahydrofuran (B95107) ring can influence the facial selectivity of the cycloaddition, potentially leading to diastereomeric products.

The mechanism of this reaction involves the 1,3-dipolar character of the nitrile oxide, which reacts with the nitrile group of this compound, acting as the dipolarophile. The concerted or stepwise nature of this cycloaddition can be influenced by the specific reactants and reaction conditions.

Catalytic Transformations Involving this compound

The chiral nature of this compound makes it a valuable building block in the field of asymmetric catalysis. It can be utilized as a precursor to chiral ligands or auxiliaries that can induce stereoselectivity in a variety of chemical transformations.

This compound serves as a versatile starting material for the synthesis of more complex chiral ligands. chemimpex.com The nitrile group can be chemically modified to introduce coordinating atoms, such as nitrogen or oxygen, which can then bind to a metal center. For example, reduction of the nitrile to an amine, followed by further functionalization, can lead to the formation of chiral phosphine, oxazoline, or other ligand classes.

These chiral ligands, when complexed with a transition metal, can form catalysts that are capable of promoting enantioselective reactions. The stereochemical information embedded in the this compound backbone is transferred to the catalytic environment, influencing the stereochemical outcome of the reaction.

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypeSynthetic Transformation of Nitrile GroupPotential Application in Asymmetric Catalysis
Chiral AminesReductionAsymmetric hydrogenation, transfer hydrogenation
Chiral OxazolinesReaction with amino alcoholsAsymmetric allylic alkylation, hydrosilylation
Chiral PhosphinesMulti-step synthesis involving nitrile transformationAsymmetric cross-coupling reactions, hydrogenation

This table illustrates potential chiral ligands that could be synthesized from this compound and their general applications.

The precise role of chiral ligands derived from precursors like this compound in a catalytic cycle is a subject of detailed mechanistic investigation. Understanding how the ligand influences the various steps of the cycle, such as oxidative addition, migratory insertion, and reductive elimination, is crucial for optimizing catalyst performance.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states and intermediates of the catalytic cycle. nih.gov These studies can provide insights into the origins of enantioselectivity, helping to rationalize the observed experimental outcomes and guide the design of new, more effective catalysts. The conformation of the chiral ligand, dictated by the rigid tetrahydrofuran backbone, can create a specific chiral pocket around the metal center, thereby controlling the approach of the substrate and the stereochemical course of the reaction.

While specific catalytic hydrogenation and hydrodeoxygenation studies on this compound are not extensively documented in publicly available literature, research on related tetrahydrofuran systems provides valuable insights into potential transformations. The catalytic hydrogenation of the furan (B31954) ring to a tetrahydrofuran ring is a well-established industrial process, often utilizing nickel-based catalysts. chemrxiv.org

Furthermore, the hydrodeoxygenation (HDO) of tetrahydrofuran derivatives is a key reaction in the upgrading of biomass-derived feedstocks. Studies on the HDO of compounds like 2-methyltetrahydrofuran (B130290) have shown that the reaction mechanism can involve ring-opening followed by hydrogenation and deoxygenation steps. These investigations often employ catalysts such as nickel phosphide (B1233454) on silica (B1680970) supports. chemicalbook.comnih.gov The reaction pathways and catalyst performance in these related systems can serve as a predictive framework for the potential catalytic transformations of the tetrahydrofuran ring in this compound, should such reactions be desired.

Intermolecular Associations and Dimerization Equilibria of Tetrahydrofuran Derivatives

The intermolecular forces and association behaviors of molecules are fundamental to understanding their physical properties and reactivity in solution. For chiral molecules such as this compound, these interactions can lead to the formation of transient diastereomeric complexes, influencing reaction outcomes. While direct studies on the dimerization equilibria of this compound are not extensively documented in peer-reviewed literature, significant insights can be drawn from detailed investigations into closely related tetrahydrofuran derivatives, particularly tetrahydrofuran-2-carboxylic acid.

Research on tetrahydrofuran-2-carboxylic acid using vibrational circular dichroism (VCD) has provided a comprehensive picture of its intermolecular association in solution. nih.gov These studies have demonstrated the existence of a complex equilibrium between monomeric and dimeric species, a phenomenon driven by strong intermolecular hydrogen bonding between the carboxylic acid groups. nih.gov This behavior is a well-known characteristic of carboxylic acids. nih.gov

In nonpolar solvents like chloroform (B151607) (CDCl₃) and carbon disulfide (CS₂), tetrahydrofuran-2-carboxylic acid exhibits a distinct equilibrium between monomers and cyclic dimers. nih.gov The dimerization is a result of the formation of two strong hydrogen bonds between the carboxyl groups of two molecules, creating a stable eight-membered ring. This association can be represented by the following equilibrium:

2 Monomer ⇌ Dimer

While this compound lacks the carboxylic acid group capable of forming the strong, classic hydrogen-bonded dimers seen in its carboxylic acid analogue, it is expected to exhibit its own set of intermolecular interactions. The nitrile group possesses a significant dipole moment, and the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the ether oxygen of the tetrahydrofuran ring is also a potential hydrogen bond acceptor. These features suggest that this compound can participate in dipole-dipole interactions and potentially form weaker hydrogen-bonded associations, for instance with protic solvents or other molecules containing hydrogen bond donors.

The dimerization of this compound itself would likely be mediated by weaker dipole-dipole interactions between the nitrile groups and potentially C-H···N or C-H···O hydrogen bonds, rather than the strong O-H···O hydrogen bonds of the carboxylic acid. The equilibrium would, therefore, be expected to lie more towards the monomeric form compared to the carboxylic acid derivative under similar conditions.

The study of such equilibria is crucial as the formation of dimers or higher-order aggregates can influence the effective chirality and steric environment of the molecule, thereby affecting its reactivity in stereoselective transformations.

To illustrate the findings from the analogous carboxylic acid system, the following table summarizes the key aspects of the intermolecular association study.

FeatureFinding for Tetrahydrofuran-2-carboxylic acidImplication for this compound
Primary Intermolecular Interaction Strong hydrogen bonding between carboxylic acid groups. nih.govDipole-dipole interactions of the nitrile group; weaker C-H···N and C-H···O hydrogen bonds.
Association Behavior Forms stable cyclic dimers in nonpolar solvents. nih.govLikely to have a weaker tendency to dimerize; equilibrium favors the monomer.
Equilibrium Complex equilibrium between monomers and dimers observed. nih.govAn equilibrium between monomers and weakly associated dimers is plausible but less pronounced.
Investigative Techniques Vibrational Circular Dichroism (VCD), IR Spectroscopy, and DFT Calculations. nih.govSimilar spectroscopic and computational methods would be suitable for investigation.

**stereochemical Aspects and Chiral Control in Tetrahydrofuran 2 Carbonitrile Chemistry**

Conformational Analysis and Dynamics of the Tetrahydrofuran (B95107) Ring System

The five-membered tetrahydrofuran (THF) ring is not planar and exhibits significant conformational flexibility. aip.org This flexibility is crucial for understanding its role in the structure of natural products and its behavior in chemical reactions.

The tetrahydrofuran ring undergoes a continuous puckering motion known as pseudorotation, which allows for the interconversion of various non-planar conformations without passing through a high-energy planar state. aip.orgnih.gov This dynamic process involves a series of envelope (Cₛ symmetry) and twist (C₂ symmetry) conformations. rsc.orgresearchgate.net Studies using density functional theory and spectroscopic methods have shown that these conformers are very close in energy, with a small barrier to interconversion. rsc.orgresearchgate.net For the parent tetrahydrofuran molecule, the twisted (C₂) conformer is slightly more stable than the bent or envelope (Cₛ) conformer. researchgate.netdntb.gov.ua This pseudorotation is a key characteristic of the THF ring, influencing how it presents its substituents and interacts with other molecules. nih.govwikipedia.org

The potential energy surface of THF shows that the Cₛ and C₂ minimum structures are not directly connected but interconvert through a transition state structure. nih.gov This dynamic equilibrium between conformations is a defining feature of the THF ring system.

The presence of substituents on the tetrahydrofuran ring significantly influences the conformational landscape. The stereochemistry of these substituents dictates the preferred puckering of the ring to minimize steric interactions. lumenlearning.com For instance, in tetrahydrofurfuryl alcohol, the orientation of the hydroxymethyl group affects whether an envelope or twist geometry is favored for the ring. yorku.ca

Enantioselective Control in Complex Molecule Synthesis

The synthesis of specific enantiomers of substituted tetrahydrofurans is a major focus in organic chemistry due to their prevalence in biologically active molecules. chemistryviews.orgnih.gov Achieving control over the stereochemistry at multiple centers is a significant challenge.

High levels of diastereoselectivity are often achieved in the synthesis of substituted tetrahydrofurans through various strategic approaches. Lewis acid-catalyzed reactions are particularly effective. For example, three-component reactions involving α-diazo esters, aldehydes, and alkenoyl oxazolidinones, catalyzed by metal salts like Ni(BF₄)₂·6H₂O, can produce highly functionalized tetrahydrofurans with excellent diastereoselectivity (up to 99:1). nih.govacs.org The high diastereoselectivity is attributed to the Lewis acid controlling the facial approach of the reactants. nih.govacs.org

Intramolecular cyclizations are another powerful tool. The cyclization of γ-hydroxy alkenes, catalyzed by palladium, can form both a C-C and a C-O bond with diastereoselectivities as high as >20:1. organic-chemistry.org Similarly, the ring closure of intermediate potassium alkoxides can provide tetrahydrofuran products as a single diastereomer under thermodynamic control. nih.gov The choice of Lewis acid can even be used to selectively produce different diastereomers from the same starting material. nih.gov

Reaction TypeCatalyst/ReagentSubstratesDiastereomeric Ratio (dr)Reference
Three-Component ReactionNi(BF₄)₂·6H₂Oα-diazo esters, aldehydes, (S)-3-(2-alkenoyl)-4-isopropyl-2-oxazolidinones99:1 nih.govacs.org
[3+2] AnnulationSn(OTf)₂Quaternary donor site cyclopropanes, aldehydesup to 99:1 organic-chemistry.org
Palladium-Catalyzed CyclizationPalladium catalystγ-hydroxy alkenes, aryl bromidesup to >20:1 organic-chemistry.org
Lewis Acid Mediated Ring Contraction(iPrO)₂TiCl₂4,5-dihydro-1,3-dioxepin (B15441089) derivative30:1 nih.gov
Lewis Acid Mediated Ring ContractionTBSOTf4,5-dihydro-1,3-dioxepin derivative13:1 nih.gov

Creating tetrahydrofuran derivatives with high enantiopurity is essential for their use in pharmaceuticals and as chiral building blocks. chemimpex.com A variety of methods have been developed to achieve high enantiomeric excess (ee).

Asymmetric catalysis is a leading strategy. A nickel-catalyzed intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand (DI-BIDIME) produces chiral tetrahydrofurans containing tertiary allylic alcohols in high yields (up to 99%) and with excellent enantioselectivity (>99:1 er). rsc.org Another approach involves a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, yielding 2,5-polysubstituted tetrahydrofurans with up to 97% ee. chemistryviews.org Organocatalysis, using cinchona-alkaloid-based catalysts, also enables the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to form chiral tetrahydrofuran rings. organic-chemistry.org

Visible-light-mediated deoxygenative cyclization of modified tartrate derivatives offers a sustainable route to chiral tetrahydrofurans. nih.gov Additionally, enzymatic methods, such as the enantioselective hydrolysis of racemic tetrahydrofuran acetates using lipases, can provide access to highly optically pure products. rsc.org

MethodCatalyst/SystemProduct TypeEnantiomeric Excess (ee) / Enantiomeric Ratio (er)Reference
Nickel-Catalyzed Asymmetric CyclizationNi / DI-BIDIME ligandTetrahydrofurans with chiral tertiary allylic alcohols>99:1 er rsc.org
Sequential Henry Reaction/IodocyclizationCopper catalyst2,5-Polysubstituted tetrahydrofuransup to 97% ee chemistryviews.org
Asymmetric Permanganate (B83412) Oxidative CyclizationChiral quaternary ammonium (B1175870) saltstrans-2,5-Disubstituted THFsHigh enantioselectivities acs.org
Visible-Light-Mediated Deoxygenationfac-[Ir(ppy)₃]Chiral tetrahydrofurans from tartrate derivatives- nih.gov
Enzymatic ResolutionLipase (B570770) from Pseudomonas sp. (SAM-II)3,4-Disubstituted tetrahydrofuransHigh optical purity rsc.org
Asymmetric CycloetherificationCinchona-alkaloid-thiourea organocatalystTetrahydrofuran rings from ε-hydroxy-α,β-unsaturated ketones- organic-chemistry.org

Chiral Recognition and Enantioseparation Methodologies

The differentiation and separation of enantiomers are fundamental challenges in chiral chemistry. For tetrahydrofuran derivatives, this is often accomplished through chromatographic techniques or by using chiral resolving or solvating agents.

Enantioseparation can be achieved through enzymatic resolution. For example, the enantioselective hydrolysis of racemic acetates of 3,4-disubstituted tetrahydrofurans using a lipase allows for the preparation of the corresponding alcohols in high optical purity, effectively separating the enantiomers. rsc.org

For analytical purposes, chiral recognition can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of a Chiral Solvating Agent (CSA). Novel tetraaza macrocyclic chiral solvating agents have been shown to be effective in differentiating the enantiomers of chiral heterocyclic compounds. mst.edu The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to non-equivalent chemical shifts in the NMR spectrum, which allows for their distinction and the determination of enantiomeric excess. mst.edu While this specific method was demonstrated on thiohydantoin derivatives, the principle is applicable to other chiral heterocycles like (R)-Tetrahydrofuran-2-carbonitrile. Classical separation of enantiomers can also be achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically active amine, followed by separation via crystallization, a technique demonstrated for the related tetrahydro-2-furoic acid. google.com

Application of this compound as a Chiral Selector

A chiral selector is a specific type of enantiomerically pure compound used in analytical chemistry to separate racemic mixtures into their individual enantiomers. This is typically achieved in high-performance liquid chromatography (HPLC) or gas chromatography (GC) through one of two main approaches: incorporating the selector into the stationary phase (a Chiral Stationary Phase, or CSP) or adding it to the mobile phase (a Chiral Mobile Phase Additive, or CMPA). ijrps.comnih.gov In either method, the chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus enabling their separation. ijrps.com

An extensive review of scientific literature and chemical databases was conducted to identify the use of this compound in this specific capacity. The research indicates that while this compound is a valuable chiral building block in the asymmetric synthesis of various complex molecules, such as pharmaceuticals and other biologically active compounds, there is no documented evidence of its direct application as a chiral selector in chromatographic separations. chemistryviews.orgresearchgate.netresearchgate.net

The role of a chiral building block is to introduce a specific stereocenter into a new molecule during its synthesis. In contrast, the function of a chiral selector is to interact with and resolve an existing mixture of enantiomers. While derivatives of the broader tetrahydrofuran class are found in many natural products and have been synthesized for various applications, the specific compound this compound is not featured among the common classes of chiral selectors, which include polysaccharides, proteins, cyclodextrins, and Pirkle-type phases. chemistryviews.orgresearchgate.net

Consequently, due to the absence of research findings or published data on the enantioselective separation capabilities of this compound when used as a chiral selector, a detailed discussion and data tables on its performance in this role cannot be provided.

**analytical and Spectroscopic Characterization of R Tetrahydrofuran 2 Carbonitrile**

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and stereochemistry of (R)-Tetrahydrofuran-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure and stereochemistry of chiral molecules like this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative and absolute configurations of the molecule can be established.

In the case of tetrahydrofuran (B95107) derivatives, the conformation of the five-membered ring is a key determinant of the observed NMR parameters. The ring exists in a dynamic equilibrium between various envelope and twist conformations. The analysis of proton-proton (¹H-¹H) and carbon-proton (¹³C-¹H) coupling constants provides valuable insights into the dihedral angles and, consequently, the preferred ring pucker. researchgate.net

For the stereochemical assignment of this compound, chiral shift reagents can be employed. These reagents form diastereomeric complexes with the enantiomers, leading to distinct chemical shifts in the NMR spectrum, which allows for the determination of enantiomeric purity. cdnsciencepub.com Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space proximities between protons, aiding in the confirmation of the stereocenter's configuration. The development of methods for the non-empirical calculation of spin-spin coupling constants has further enhanced the ability to characterize the conformational state of tetrahydrofuran rings through NMR. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for Tetrahydrofuran Derivatives

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H3.80 - 4.00m-H-2
¹H1.80 - 2.20m-H-3, H-4
¹H3.60 - 3.80m-H-5
¹³C~68--C-2
¹³C~25--C-3, C-4
¹³C~67--C-5
¹³C~118--CN
Note: The exact chemical shifts and coupling constants for this compound can vary depending on the solvent and experimental conditions. The data presented is a generalized representation for a tetrahydrofuran ring system.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its structure, conformation, and intermolecular interactions. For this compound, the characteristic nitrile (C≡N) stretching frequency is a key feature in its IR spectrum.

The conformation of the tetrahydrofuran ring influences the vibrational frequencies of the C-O and C-C bonds within the ring. ijrpc.com Computational studies, often using Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra for different conformers, which can then be compared with experimental data to identify the most stable conformations. ijrpc.com

Vibrational Circular Dichroism (VCD) is a powerful technique for studying chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration and conformation of the molecule. By comparing the experimental VCD spectrum of this compound with quantum chemical calculations, its absolute stereochemistry can be unequivocally determined.

Studies on related molecules like tetrahydrofurfuryl alcohol have utilized IR depletion spectroscopy to investigate the conformations and hydrogen bonding interactions of both the monomer and its dimers in the gas phase. nih.gov Similar approaches could be applied to this compound to study its self-association and interaction with other molecules.

Table 2: Key Infrared Absorption Frequencies for Tetrahydrofuran Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C≡NStretching2240 - 2260
C-H (alkane)Stretching2850 - 2960
C-O-CAsymmetric Stretching1070 - 1150
Note: The exact positions of the absorption bands can be influenced by the molecular environment and conformation.

Rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecular geometry and moments of inertia. For a flexible molecule like this compound, rotational spectroscopy can distinguish between different conformers present in the gas phase and determine their relative abundances.

By analyzing the rotational spectra of the parent molecule and its isotopologues (e.g., ¹³C substituted), a detailed three-dimensional structure can be determined. Studies on the related chiral molecule tetrahydro-2-furoic acid have demonstrated the power of rotational spectroscopy in mapping its complex conformational landscape. nih.gov This technique can identify multiple conformers arising from ring puckering and the orientation of the substituent group. nih.gov

The experimental rotational constants obtained from the spectrum can be compared with those calculated for theoretically predicted structures to identify the conformers present in the experimental sample. arxiv.org This allows for a detailed understanding of the intrinsic conformational preferences of the molecule in the absence of solvent effects.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. heraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of this compound, a suitable chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins, would be selected. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. rsc.orgnih.gov

Detection is commonly performed using a UV detector, as the nitrile group provides a chromophore. The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the two enantiomers. heraldopenaccess.us This method is not only crucial for quality control of the final product but also for monitoring the progress of asymmetric syntheses. nih.gov

Table 3: Typical Parameters for Chiral HPLC Analysis

ParameterDescription
Chiral Stationary Phasee.g., Daicel Chiralpak AD-H, LarihcShell-P
Mobile Phasee.g., Acetonitrile/Methanol (B129727)/Trifluoroacetic Acid/Triethylamine
Flow Ratee.g., 0.5 - 1.0 mL/min
DetectionUV at a suitable wavelength or Fluorescence
Column TemperatureAmbient or controlled
Note: The specific parameters must be optimized for each application.

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile enantiomers. sigmaaldrich.com Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. For the analysis of this compound, a cyclodextrin-based chiral stationary phase, such as Chiraldex G-TA, is often effective. sigmaaldrich.com

The sample is vaporized and carried through the column by an inert gas. The differential interactions between the enantiomers and the chiral stationary phase result in their separation. A flame ionization detector (FID) is commonly used for detection. The enantiomeric ratio can be determined by integrating the peak areas of the separated enantiomers. nih.govwiley.com

GC can be particularly advantageous for its high resolution and sensitivity. It is widely used to determine the enantiomeric purity of chiral starting materials, intermediates, and final products in synthetic chemistry. nih.gov For instance, a typical assay might specify an enantiomeric ratio of ≥99:1. sigmaaldrich.com

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and purity assessment of chemical compounds. In the context of this compound, mass spectrometry provides crucial information for confirming its molecular weight and identifying potential impurities through the analysis of fragmentation patterns. Typically coupled with a chromatographic separation method like gas chromatography (GC-MS), it offers high sensitivity and specificity. nih.gov

Molecular Identification

The primary goal of mass spectrometry in molecular identification is to determine the molecular weight of the analyte. For this compound (C₅H₇NO), the nominal molecular weight is 97.12 g/mol . sigmaaldrich.comchemimpex.com In an electron ionization (EI) mass spectrum, the molecule is expected to produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 97.

Key predicted fragmentation patterns for this compound include:

Loss of HCN (m/z 70): A common fragmentation for nitriles, leading to a C₄H₆O⁺ fragment.

Alpha-cleavage: Cleavage of the bond between the cyanated carbon and the ring, or adjacent to the ring oxygen, can lead to various smaller fragments.

Ring-opening and subsequent fragmentation: The tetrahydrofuran ring can open, followed by the loss of ethene (C₂H₄) or other small molecules, a pattern observed in the mass spectrometry of tetrahydrofuran itself. youtube.com

Below is an interactive table detailing the predicted significant fragments for this compound.

Predicted Fragment (m/z) Proposed Ion Structure Notes on Fragmentation Pathway
97[C₅H₇NO]⁺Molecular Ion (M⁺)
96[C₅H₆NO]⁺Loss of a hydrogen atom (M-1)
70[C₄H₆O]⁺Loss of hydrogen cyanide (HCN) from the molecular ion
69[C₄H₅O]⁺Common fragment from tetrahydrofuran derivatives
43[C₂H₃O]⁺ or [C₃H₇]⁺Fragments resulting from ring cleavage
41[C₃H₅]⁺ or [C₂H₃N]⁺Common aliphatic or nitrile-containing fragment

Impurity Profiling

Mass spectrometry, particularly when combined with gas chromatography (GC-MS), is a powerful tool for the detection and identification of impurities in a sample of this compound. The high separation efficiency of GC allows for the isolation of trace-level impurities from the main compound, and the subsequent mass spectral analysis provides structural information for their identification. researchgate.net

Potential impurities could include residual starting materials, solvents used during synthesis and purification, and by-products of the reaction. For instance, if the synthesis involves the use of solvents like methanol or other organic solvents, GC-MS can readily detect their presence. researchgate.net The identification is achieved by comparing the obtained mass spectra of the impurities with established mass spectral libraries. swgdrug.orgmdpi.com

The following interactive table lists potential impurities and their characteristic molecular ion peaks that could be monitored.

Potential Impurity Chemical Formula Molecular Weight ( g/mol ) Expected Molecular Ion (M⁺) (m/z)
TetrahydrofuranC₄H₈O72.1172
(S)-Tetrahydrofuran-2-carbonitrileC₅H₇NO97.1297 (chiral separation needed)
Tetrahydrofurfuryl alcoholC₅H₁₀O₂102.13102
MethanolCH₄O32.0432

**computational and Theoretical Investigations of R Tetrahydrofuran 2 Carbonitrile**

Quantum Chemical Calculations for Conformational Landscapes and Energy Minima

The stereochemistry of (R)-Tetrahydrofuran-2-carbonitrile, particularly the chiral center at the C2 position, significantly influences its reactivity and interactions. Quantum chemical calculations are instrumental in exploring the molecule's conformational landscape to identify the most stable three-dimensional arrangements, known as energy minima.

DFT studies, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or aug-cc-pVTZ), can calculate the relative energies of these conformers. For the related (2R)-tetrahydrofuran-2-carbaldehyde, DFT calculations have been used to study how its stereochemistry influences substrate orientation in catalytic pockets. Similar principles apply to the nitrile derivative, where the electronic and steric effects of the nitrile group would be a key factor in determining the lowest energy conformer.

A hypothetical DFT study on this compound would likely show that the equatorial conformation of the nitrile group is more stable than the axial one due to reduced steric hindrance. The puckering of the THF ring would also be influenced by the substituent.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformationRelative Energy (kcal/mol)
Equatorial-Envelope0.00
Axial-Envelope1.5 - 2.5
Equatorial-Twist0.5 - 1.0
Axial-Twist2.0 - 3.0

Note: This table is illustrative and based on general principles of conformational analysis of substituted tetrahydrofurans.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for calculating electron correlation effects, which can be important for determining subtle conformational preferences. However, they are computationally more expensive. For a molecule of the size of this compound, MP2 calculations could be feasible to refine the energy differences between the most stable conformers predicted by DFT.

Semi-empirical methods, on the other hand, are much faster as they use parameters derived from experimental data. While less accurate than DFT or ab initio methods, they can be useful for initial, rapid screening of a large number of possible conformations to identify plausible candidates for further, more accurate calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static energy minima, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility. rsc.org

For this compound, an MD simulation would show the molecule dynamically interconverting between different puckered conformations of the ring. It would also illustrate the rotational flexibility of the C-C bond connecting the nitrile group to the ring. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of an enzyme or a chiral selector. MD simulations have been used to study the behavior of tetrahydrofuran (B95107) in various environments, such as in the formation of gas hydrates, demonstrating the power of this technique to understand molecular motion. rsc.orgaps.org

Theoretical Modeling of Intermolecular Interactions and Hydrogen Bonding

The nitrile group and the oxygen atom in the tetrahydrofuran ring of this compound can participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. Theoretical modeling is essential to quantify these interactions.

This compound can form dimers through non-covalent interactions. Theoretical calculations can predict the geometries and binding energies of these dimers. Studies on tetrahydrofuran dimers have shown that C-H···O hydrogen bonds and stacking interactions are important for dimerization. researchgate.netresearchgate.net

For this compound, the presence of the polar nitrile group would introduce strong dipole-dipole interactions, which would likely lead to antiparallel arrangements of the dipoles in the most stable dimer conformations. The dimerization energy can be calculated using high-level quantum chemical methods, providing a measure of the strength of these intermolecular forces.

Table 2: Hypothetical Dimerization Energies for this compound

Dimer ConfigurationInteraction TypeCalculated Dimerization Energy (kcal/mol)
Antiparallel, head-to-tailDipole-Dipole, C-H···N-5.0 to -7.0
Stackedvan der Waals, C-H···O-3.0 to -5.0

Note: This table is illustrative. The actual values would depend on the specific geometry and level of theory used.

A key application of chiral molecules like this compound is in asymmetric synthesis and chiral separations. Understanding how this molecule interacts with a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral catalyst) is crucial for designing more efficient processes.

Theoretical modeling can be used to study the binding of this compound to a chiral selector. By building a model of the complex and performing quantum chemical or molecular dynamics calculations, researchers can identify the key interactions that lead to chiral recognition. These interactions often involve a combination of hydrogen bonds, steric repulsion, and electrostatic interactions. For instance, substituted tetrahydrofuran derivatives have been designed to serve as ligands for HIV-1 protease, and their binding interactions have been studied using X-ray crystallography and computational modeling. rsc.org This highlights the importance of understanding the specific interactions that govern molecular recognition. The enantioselective synthesis of chiral tetrahydrofurans often relies on principles of stereocontrol that can be rationalized and predicted through computational modeling. nih.govresearchgate.netnih.gov

**advanced Applications of R Tetrahydrofuran 2 Carbonitrile in Chemical Sciences**

Role as an Intermediate in Agrochemical Development

(R)-Tetrahydrofuran-2-carbonitrile serves as a crucial intermediate in the development of modern agrochemicals. chemimpex.com The chirality of the molecule is of particular importance in this field, as the biological activity of pesticides and herbicides is often dependent on the specific stereoisomer used. The tetrahydrofuran (B95107) moiety can be found in the core structure of several active agrochemical compounds.

Research Findings:

Chiral Building Block: Its primary role is as a chiral building block, allowing for the stereospecific synthesis of more complex active ingredients. chemimpex.com This precision is critical for creating products that are effective against target pests or weeds while minimizing off-target effects on other organisms and the environment.

Synthesis of Active Ingredients: The compound is utilized in multi-step synthetic pathways to produce new pesticides and herbicides. chemimpex.com The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, which are common features in agrochemically active molecules.

Building Block in the Synthesis of Specialty Polymers and Novel Materials

The distinct chemical structure of this compound makes it a valuable component in the field of polymer science and materials chemistry. chemimpex.com It is employed in the production of specialty polymers where specific material properties are desired. chemimpex.com

Research Findings:

Enhancement of Material Properties: Its incorporation into polymer chains can enhance physical characteristics such as flexibility and durability. chemimpex.com The inherent polarity of the nitrile group and the semi-flexible nature of the tetrahydrofuran ring can influence intermolecular forces and chain packing, leading to tailored material performance.

Development of Novel Materials: Researchers utilize this compound to create innovative materials with unique properties. chemimpex.com As a chiral monomer, it can be used to synthesize stereoregular polymers, which can have applications in chiral separations, specialized optics, and as advanced functional materials.

Precursor for Complex Molecules and Fine Chemicals Synthesis

In the broader field of synthetic organic chemistry, this compound is a highly regarded precursor for the efficient construction of complex molecules and fine chemicals. chemimpex.com Its stability combined with the reactivity of the nitrile group allows for a range of chemical transformations. chemimpex.com

Research Findings:

Versatile Chemical Handle: The nitrile group (C≡N) is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, making it a gateway to a wide array of other compounds.

Facilitation of Complex Reactions: The structure is amenable to reactions such as nucleophilic additions and cycloadditions, which are fundamental processes for building molecular complexity. chemimpex.com This makes it a preferred choice for chemists aiming to develop intricate molecular architectures efficiently. chemimpex.com

Contribution to the Development of New Catalytic Processes

This compound plays a role in the advancement of catalysis, particularly in the area of asymmetric synthesis. chemimpex.com Asymmetric synthesis is crucial for the production of enantiomerically pure compounds, which is a major focus in the pharmaceutical industry.

Research Findings:

Synthesis of Chiral Ligands: The compound serves as a starting material for the synthesis of novel chiral ligands. chemimpex.com These ligands can then be complexed with transition metals (e.g., palladium, rhodium, iridium) to create catalysts for enantioselective reactions. For instance, chiral ferrocenyl phosphines are a class of ligands used in transition-metal catalyzed reactions for producing pharmaceuticals and agrochemicals. wikipedia.org

Enhancing Selectivity: The use of catalysts derived from this chiral precursor helps to improve the selectivity and efficiency of chemical reactions, leading to higher yields of the desired stereoisomer and reducing chemical waste. chemimpex.com

Research in Renewable Chemical Feedstocks and Bio-based Conversions

The push towards a sustainable chemical industry has spurred research into producing valuable chemicals from renewable resources. While direct synthesis of this compound from biomass is an emerging area, established research on related furan-based molecules demonstrates a clear pathway for its potential bio-based production.

Research Findings:

Bio-derived Platform Chemicals: The conversion of biomass, such as sugars, can yield platform chemicals like 2,5-furandicarboxylic acid (FDCA) and furan-2-carboxylic acid. rsc.orggoogle.comgoogle.com These furanic compounds are recognized as key bio-based intermediates. rsc.org

Catalytic Hydrogenation: There are established catalytic processes, often using palladium-on-carbon catalysts, to convert furan (B31954) rings into their saturated tetrahydrofuran (THF) analogs. google.comgoogle.com For example, furan-2-carboxylic acid can be catalytically hydrogenated to produce tetrahydrofuran-2-carboxylic acid. google.com This demonstrates the feasibility of converting a bio-derived furan core into the tetrahydrofuran structure present in this compound.

Future Outlook: This research into converting biomass-derived furans into functionalized tetrahydrofurans provides a strong foundation for developing future bio-based routes to chiral molecules like this compound, aligning with the goals of a circular bioeconomy. rsc.orgfoundationfar.org

**future Research Directions and Emerging Trends**

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will undoubtedly prioritize the development of more efficient and environmentally benign methods for the synthesis of (R)-tetrahydrofuran-2-carbonitrile. A key area of focus is the advancement of catalytic systems that can achieve high enantioselectivity and yield while minimizing waste. The exploration of earth-abundant metal catalysts, such as those based on iron, copper, and manganese, is a growing trend aimed at replacing precious metal catalysts like palladium and rhodium. These efforts are aligned with the principles of green chemistry, seeking to reduce the environmental impact of chemical synthesis.

Furthermore, the development of organocatalysis, which uses small organic molecules as catalysts, is expected to play a significant role in the future synthesis of chiral tetrahydrofurans. Organocatalysts offer the advantages of being metal-free, often less sensitive to air and moisture, and more readily available. Research into novel chiral amines, thioureas, and phosphoric acids as catalysts for the enantioselective cyclization reactions to form the tetrahydrofuran (B95107) ring is an active area of investigation.

A summary of emerging sustainable synthetic approaches is presented in Table 1.

Synthetic ApproachKey FeaturesPotential Advantages
Earth-Abundant Metal CatalysisUtilizes catalysts based on metals like iron, copper, and manganese.Cost-effective, reduced environmental impact compared to precious metals.
OrganocatalysisEmploys small, metal-free organic molecules as catalysts.Lower toxicity, readily available, often stable to air and moisture.
BiocatalysisLeverages enzymes to catalyze stereoselective reactions.High enantioselectivity, mild reaction conditions, environmentally friendly.
Flow ChemistryConducts reactions in continuous-flow reactors.Improved safety, better process control, potential for higher yields and purity.

Exploration of Novel Reactivity Patterns and Transformation Pathways

Beyond its synthesis, future research will delve deeper into the novel reactivity patterns of this compound. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. The exploration of new reagents and catalytic systems to effect these transformations with high chemoselectivity and stereocontrol will be a key research theme.

For instance, the development of new catalytic methods for the asymmetric reduction of the nitrile group to a primary amine would provide direct access to chiral 1,2-amino alcohols, which are important structural motifs in many biologically active molecules. Additionally, the investigation of transition-metal-catalyzed cross-coupling reactions involving the C-CN bond could open up new avenues for the late-stage functionalization of molecules containing the this compound core.

Expansion into Advanced Materials Science and Engineering

The unique stereochemical and physical properties of chiral molecules like this compound make them attractive candidates for the development of advanced materials. Future research is expected to explore the incorporation of this chiral building block into polymers, liquid crystals, and other functional materials. The synthesis of chiral polymers derived from this compound could lead to materials with interesting chiroptical properties, which have potential applications in optical devices, sensors, and asymmetric catalysis.

Moreover, the rigid tetrahydrofuran ring and the polar nitrile group could impart specific properties to materials, such as thermal stability, and specific interactions with other molecules. The design and synthesis of chiral metal-organic frameworks (MOFs) incorporating ligands derived from this compound is another promising area of research, with potential applications in enantioselective separations and heterogeneous catalysis.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of chiral molecules like this compound will be no exception. These computational tools can be used to predict the outcome of reactions, optimize reaction conditions, and even design new catalysts and synthetic routes. For the synthesis of this compound, ML models could be trained on existing reaction data to predict the enantioselectivity of different catalysts, thereby accelerating the discovery of more efficient synthetic methods.

Furthermore, AI algorithms can be employed to screen virtual libraries of potential catalysts and ligands, identifying promising candidates for experimental validation. This in silico approach can significantly reduce the time and resources required for catalyst development. The use of ML to predict the chiroptical properties and biological activity of derivatives of this compound is another exciting avenue of future research.

Design and Synthesis of Next-Generation Chiral Catalysts and Ligands

The quest for ever more efficient and selective chiral catalysts is a continuous endeavor in asymmetric synthesis. Future research will focus on the design and synthesis of next-generation chiral catalysts and ligands for the preparation of this compound and other chiral heterocycles. This includes the development of novel ligand architectures that can provide a highly controlled chiral environment around the metal center in catalytic reactions.

The principles of supramolecular chemistry are also being increasingly applied to the design of chiral catalysts. The use of non-covalent interactions to assemble catalyst systems could lead to highly modular and tunable catalysts with enhanced activity and selectivity. Furthermore, the development of catalysts that can operate under mild and environmentally friendly conditions, such as in water or under solvent-free conditions, will be a key priority in the design of next-generation catalytic systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-Tetrahydrofuran-2-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves stereoselective formation of the tetrahydrofuran ring followed by nitrile functionalization. For example, nucleophilic substitution of a hydroxyl group with cyanide under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can introduce the nitrile moiety . Reaction optimization includes controlling temperature (0–6°C for sensitive intermediates) and solvent selection (THF or dichloromethane) to minimize racemization. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. How is enantiomeric purity validated for this compound in synthetic workflows?

  • Methodological Answer : Enantiomeric excess is determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric detection. Comparative analysis against the (S)-enantiomer (synthesized separately) confirms retention times. Nuclear Overhauser Effect (NOE) NMR experiments can also resolve stereochemical assignments .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound as a buffer gas modifier in ion mobility spectrometry (IMS)?

  • Methodological Answer : In IMS, this compound acts as a charge-stripping agent due to its high proton affinity (PA ≈ 900 kJ/mol). It selectively protonates analyte ions (e.g., protonated amino acids), reducing their mobility by forming larger clusters. However, sterically hindered ions like tetraalkylammonium species remain unaffected. Experimental parameters include modifier concentration (3.3 mmol·m⁻³) and drift gas composition (He/N₂ mixtures) to balance sensitivity and resolution .

Q. How can conflicting data on the stability of this compound under acidic conditions be resolved?

  • Methodological Answer : Stability studies under varying pH (1–7) and temperature (25–60°C) reveal hydrolysis kinetics. At pH < 3, the nitrile group hydrolyzes to a carboxylic acid, confirmed by FT-IR (loss of C≡N stretch at 2250 cm⁻¹) and LC-MS (m/z shift +16 Da). Contradictions in literature may arise from solvent effects (e.g., aqueous vs. anhydrous THF). Accelerated aging experiments with Arrhenius modeling predict shelf-life under storage conditions .

Q. What strategies are employed to incorporate this compound into nucleoside analogs for antiviral drug development?

  • Methodological Answer : The compound serves as a chiral building block in prodrugs like Remdesivir intermediates. Key steps include:

  • Stereoselective glycosylation : Coupling the furan-carbonitrile moiety with pyrrolotriazine bases via Pd-catalyzed cross-coupling.
  • Hydroxyl protection : Benzyl or silyl ethers prevent undesired side reactions during phosphorylation.
    Analytical validation involves X-ray crystallography for absolute configuration and mass spectrometry for molecular integrity .

Notes

  • Stereochemical Integrity : Racemization risks are mitigated by avoiding strong acids/bases and using low-temperature conditions .
  • Analytical Cross-Validation : Discrepancies in reported reactivity are resolved via multi-technique approaches (e.g., NMR, IR, and X-ray) .
  • Pharmaceutical Relevance : The compound’s role in antiviral prodrugs highlights its utility in chiral synthon libraries for high-value APIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.